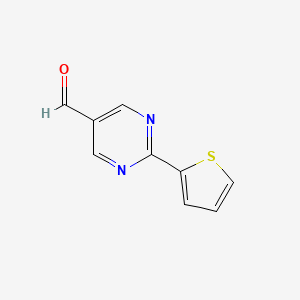
4-tert-Butylphenyl cyanate
Vue d'ensemble
Description
4-tert-Butylphenyl cyanate, also known as 4-tert-Butylphenyl isocyanate, is an organic compound with the linear formula (CH3)3CC6H4NCO . It is a derivative of phenol, specifically 4-tert-butylphenol .
Synthesis Analysis
The synthesis of this compound involves several steps. One method involves the treatment of alcohols, thiols, and trimethylsilyl ethers with triphenylphosphine/2,3-dichloro-5,6-dicyanobenzoquinone/Bu4NOCN in acetonitrile . Another approach involves the oxidation of isonitriles to isocyanates using DMSO as the oxidant, catalyzed by trifluoroacetic anhydride .Molecular Structure Analysis
The molecular structure of this compound consists of a phenyl ring substituted with a tert-butyl group and an isocyanate group . The carbon atom of the isocyanate group is strongly nucleophilic, which allows it to interact with various nucleophilic agents .Chemical Reactions Analysis
This compound undergoes various chemical reactions. For instance, it can participate in electrophilic aromatic substitution reactions . The cyanate ester fragments are the functional groups of the considered molecules, affording the polymerization (cyclotrimerization) reactions .Physical And Chemical Properties Analysis
This compound has a molecular weight of 175.23 . It has a refractive index of n20/D 1.5190 (lit.), a boiling point of 236-237 °C (lit.), and a density of 0.986 g/mL at 25 °C (lit.) .Applications De Recherche Scientifique
Curing of Cyanates with Primary Amines
- Reactivity and Product Formation : 4-tert-Butylphenyl cyanate reacts with aniline to form aryloxy- and arylamino-substituted triazines, along with several side products like triazines, isoureas, guanidines, and cyanamides. This study provides insight into the basic types of reactions involved, such as stepwise additions, ring closures, and the formation of cyanamide structures (Bauer & Bauer, 2001).
Polymerization of Cyanate Esters
- Novel Cyanate Ester Synthesis : A unique cyanate ester based on 4-tert-Butylcalix[6]arene, polymerizing in the solid state, was synthesized. This polymerization demonstrates a high activation energy and zero-order kinetics, suggesting cooperative breaking of CN bonds as the rate-limiting step (Galukhin et al., 2020).
Catalytic Reactions
- C-H Bond Cyanation : A palladium-catalyzed regioselective C-H cyanation of heteroarenes using tert-butyl isocyanide as a cyanide source was developed. This method offers a new strategy for preparing (hetero)aryl nitriles (Xu et al., 2012).
High-Temperature Material Research
- Calixarene-Based Cyanate Ester Resins : p-tert-Butylcalix[4]arene-derived cyanate ester resins were synthesized for high-temperature applications. Modifications to these esters resulted in materials with increased thermal resistance and higher glass transition temperatures, making them suitable for advanced composite materials (Ning et al., 2019).
Molecular Chemistry
- Photo-Fries Rearrangement : The photo-Fries rearrangement of 4-tert-butylphenyl acetate was studied, showing the homolytic cleavage of the CO bond and recombination to form substituted cyclohexadienone (Lochbrunner et al., 2004).
Mécanisme D'action
Safety and Hazards
Orientations Futures
The major directions in the synthesis of novel cyanates, including 4-tert-Butylphenyl cyanate, are determined by the desire to improve the properties of the polymers on their basis . This includes increasing the glass transition temperature, reducing the inflammability, improving the impact resistance, decreasing the dielectric permittivity, decreasing the moisture absorption, improving the resistance to thermal oxidation, enhancing processability, and avoiding the use of petroleum stock .
Propriétés
IUPAC Name |
(4-tert-butylphenyl) cyanate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO/c1-11(2,3)9-4-6-10(7-5-9)13-8-12/h4-7H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTFKTGCPZFNXDW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)OC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40621415 | |
| Record name | 4-tert-Butylphenyl cyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40621415 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1132-16-7 | |
| Record name | 4-tert-Butylphenyl cyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40621415 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-Methoxy-2-[4-(1-([6-(trifluoromethyl)pyridin-3-YL]methyl)piperidin-4-YL)piperazin-1-YL]pyrimidine](/img/structure/B1629810.png)
![3-[(4-Methylphenoxy)methyl]azetidine](/img/structure/B1629812.png)
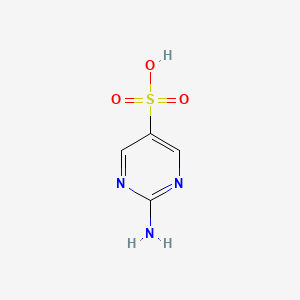

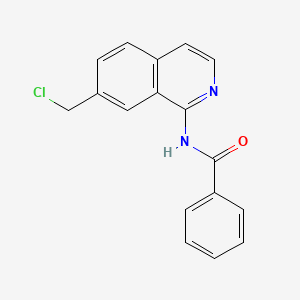

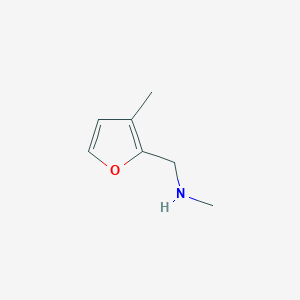
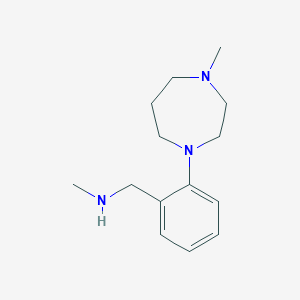
![[3-(1-methyl-1H-pyrazol-3-yl)phenyl]methanol](/img/structure/B1629825.png)

